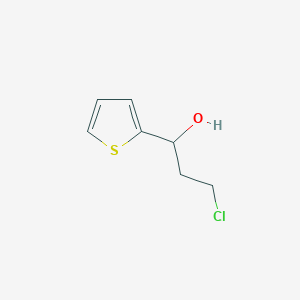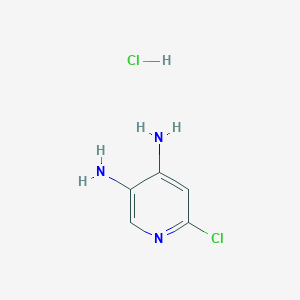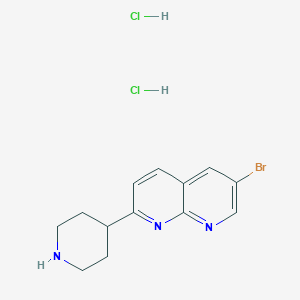
6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride
Overview
Description
6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride is a chemical compound that belongs to the class of naphthyridine derivatives This compound is characterized by the presence of a bromine atom at the 6th position of the naphthyridine ring and a piperidin-4-yl group attached to the 2nd position The dihydrochloride form indicates that the compound is present as a salt with two hydrochloride ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride typically involves the following steps:
-
Formation of the Naphthyridine Core: : The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors. For instance, a common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone under acidic conditions to form the naphthyridine ring.
-
Bromination: : The bromination of the naphthyridine core is achieved by treating the compound with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. This step introduces the bromine atom at the 6th position of the naphthyridine ring.
-
Introduction of the Piperidin-4-yl Group: : The piperidin-4-yl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated naphthyridine with piperidine under basic conditions, typically using a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Formation of the Dihydrochloride Salt: : The final step involves converting the free base form of the compound into its dihydrochloride salt by treating it with hydrochloric acid in an appropriate solvent like ethanol or water.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride undergoes various chemical reactions, including:
-
Substitution Reactions: : The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
-
Oxidation and Reduction Reactions: : The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used. For example, the piperidin-4-yl group can be oxidized to form a corresponding N-oxide derivative.
-
Coupling Reactions: : The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures by reacting with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Substitution: Piperidine, potassium carbonate, sodium hydride, DMF, DMSO
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Coupling: Palladium catalysts, aryl or vinyl halides, bases like potassium carbonate or sodium acetate
Major Products Formed
Substitution: Various substituted naphthyridine derivatives
Oxidation: N-oxide derivatives
Reduction: Reduced forms of the compound
Coupling: Coupled products with aryl or vinyl groups
Scientific Research Applications
6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules
Biological Studies: Researchers use the compound to study its effects on biological systems, including its mechanism of action and interaction with cellular components.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties, such as electronic or photonic materials.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s intended use.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-phenyl-1,8-naphthyridine
- 6-Bromo-2-(morpholin-4-yl)-1,8-naphthyridine
- 6-Bromo-2-(pyrrolidin-4-yl)-1,8-naphthyridine
Comparison
6-Bromo-2-(piperidin-4-yl)-1,8-naphthyridine dihydrochloride is unique due to the presence of the piperidin-4-yl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles. For instance, the piperidin-4-yl group may enhance the compound’s ability to interact with certain biological targets, making it more effective in specific applications. Additionally, the dihydrochloride form improves the compound’s solubility and stability, which can be advantageous in both research and industrial settings.
Properties
IUPAC Name |
6-bromo-2-piperidin-4-yl-1,8-naphthyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3.2ClH/c14-11-7-10-1-2-12(17-13(10)16-8-11)9-3-5-15-6-4-9;;/h1-2,7-9,15H,3-6H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFHHLJVEHUQMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=NC3=NC=C(C=C3C=C2)Br.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrCl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-2,3-diphenylbenzo[b]thiophene](/img/structure/B3255747.png)
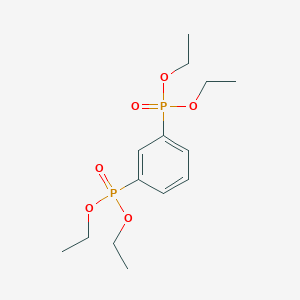
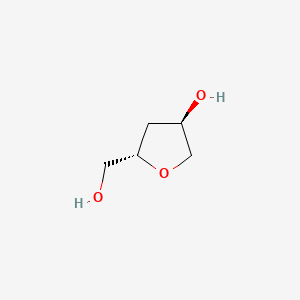

![6,7-dihydro-4H-pyrano[4,3-d]thiazole](/img/structure/B3255784.png)
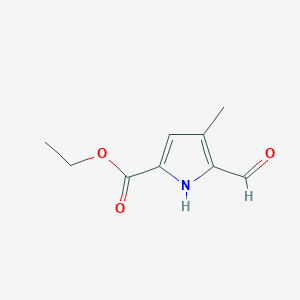
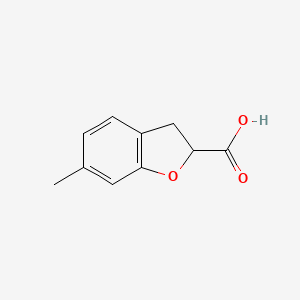
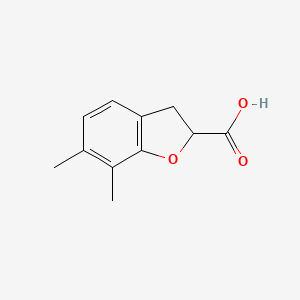

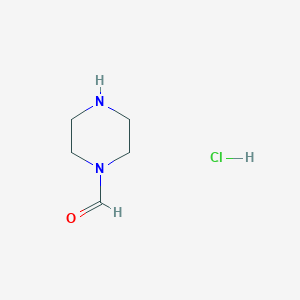
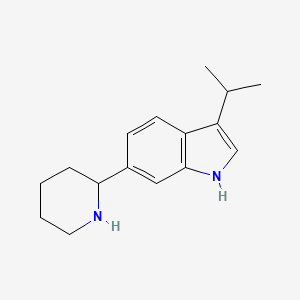
![7-Benzyl-4-chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B3255835.png)
